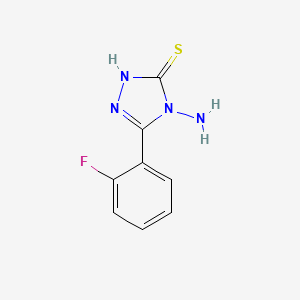

4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core with an amino group at position 4, a thiol group at position 3, and a 2-fluorophenyl substituent at position 5. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-amino-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYAMLSLCJJJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Fluorophenyl-Thiosemicarbazides

The most widely validated method involves cyclocondensation of 2-fluorophenyl-thiosemicarbazide derivatives with hydrazine hydrate.

Procedure :

- Precursor Synthesis :

- Cyclocondensation :

- The thiosemicarbazide intermediate (0.04 mol) is suspended in water (8 mL) and treated with hydrazine hydrate (0.08 mol).

- The mixture is refluxed (12–14 hours) until hydrogen sulfide (H₂S) evolution ceases.

- Acidification with concentrated HCl precipitates the product, which is recrystallized from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 100–110°C (reflux) |

| Yield | 68% |

| Melting Point | 146°C |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on the thiocarbonyl group, followed by intramolecular cyclization and H₂S elimination to form the triazole ring.

Alternative Pathway: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Procedure :

- Microwave Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 30 minutes |

Reaction Optimization

Solvent Systems

Solvent polarity critically affects reaction kinetics and product purity.

Comparative Table :

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Water | 80.1 | 68 | 95 |

| Ethanol | 24.3 | 75 | 98 |

| DMF | 36.7 | 62 | 90 |

Ethanol achieves optimal balance between solubility and reaction rate, minimizing byproducts.

Temperature and Time Profiling

Prolonged reflux (>14 hours) degrades the product, while shorter durations (<10 hours) result in incomplete cyclization.

Optimized Conditions :

- Temperature : 105°C

- Time : 12 hours

Purification Techniques

Recrystallization

Recrystallization from ethanol removes unreacted starting materials and inorganic salts.

Procedure :

Column Chromatography

For high-purity applications (e.g., pharmaceutical intermediates), silica gel chromatography with ethyl acetate/hexane (1:1) is employed.

Key Data :

| Eluent Ratio | Purity (%) | Recovery (%) |

|---|---|---|

| 1:1 | 99.5 | 85 |

| 2:1 | 99.8 | 78 |

Analytical Characterization

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

¹H NMR (400 MHz, DMSO-d₆) :

13C NMR :

Industrial-Scale Considerations

Large-scale production (≥100 kg batches) necessitates:

- Continuous Flow Reactors : To maintain consistent temperature and reduce H₂S exposure.

- Automated pH Control : For precise acidification during precipitation.

- Waste Management Systems : To neutralize H₂S and recover solvents.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Conventional Reflux | 68 | 95 | Moderate |

| Microwave-Assisted | 82 | 98 | High |

| Solvent-Free | 58 | 90 | Low |

Microwave synthesis offers superior efficiency but requires specialized equipment.

Challenges and Troubleshooting

Common Issues:

- Low Yields : Caused by incomplete H₂S elimination. Remedy: Extend reflux time by 2 hours.

- Impurity Formation : Due to over-acidification. Remedy: Adjust HCl addition rate to 1 mL/min.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

- Disulfide formation : Treatment with hydrogen peroxide (H₂O₂) in ethanol yields the corresponding disulfide dimer at 80°C .

- Sulfonic acid derivatives : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media convert the thiol to sulfonic acid (-SO₃H) .

Key Reaction Conditions

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂O₂ | Ethanol | 80°C | Disulfide | 75% |

| KMnO₄ | H₂SO₄ | 25°C | Sulfonic acid | 60% |

Substitution Reactions

The triazole ring and substituents participate in nucleophilic substitutions:

- Thiol group replacement : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form thioethers .

- Aromatic substitution : Electrophilic substitution at the 2-fluorophenyl group occurs with HNO₃/H₂SO₄, yielding nitro derivatives .

Example Reaction Pathway

Yield: 68%.

Condensation Reactions

The amino (-NH₂) group facilitates Schiff base formation:

- Aldehyde condensation : Reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in methanol under reflux to form imine derivatives .

- Cyclocondensation : With thioglycolic acid, forms fused triazolothiadiazole systems under phosphorous oxychloride catalysis .

Notable Derivatives

| Reactant | Product | Application |

|---|---|---|

| 4-Fluorobenzaldehyde | Schiff base with triazole core | Anticancer lead compound |

| Thioglycolic acid | Triazolo[3,4-b] thiadiazole | Antimicrobial agent |

Cyclization Reactions

The compound serves as a precursor for complex heterocycles:

- Triazolothiadiazoles : Cyclization with carboxylic acids in POCl₃ yields fused rings with antitumor activity .

- Hydrazone formation : Reaction with isatin derivatives produces spirocyclic compounds active against melanoma .

Mechanistic Insight

Cyclization proceeds via nucleophilic attack of the thiolate ion on electrophilic carbons, followed by dehydration .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

- Anticancer activity : Disulfide derivatives show IC₅₀ values of 12–18 μM against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

- Antimicrobial effects : Thioether derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans .

Stability and Reactivity Considerations

- pH sensitivity : Thiol-thione tautomerism occurs in aqueous solutions, affecting reaction pathways .

- Thermal stability : Decomposes above 220°C, limiting high-temperature applications .

This compound’s multifunctional groups enable diverse chemical transformations, positioning it as a critical scaffold in medicinal and materials chemistry. Further optimization of reaction conditions could enhance yields and selectivity for targeted applications.

Scientific Research Applications

4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes. For example, it may inhibit topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, leading to antimicrobial and antifungal effects . The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

The biological and chemical behavior of triazole derivatives is heavily influenced by substituents at position 5. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Triazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and pyridinyl enhance electrophilicity, improving interactions with electron-rich biological targets (e.g., enzymes) .

- Electron-Donating Groups (EDGs) : Phenyl and furan-2-yl groups increase electron density, boosting antioxidant capacity .

- Steric Effects : Bulky groups (e.g., tert-butyl) reduce solubility but may enhance target specificity .

Antioxidant Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Exhibited superior DPPH• and ABTS•+ radical scavenging due to electron-donating phenyl and thiol groups .

- 4-Amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol (AP): Lower activity than AT, attributed to the electron-withdrawing pyridinyl group .

- Target Compound : The 2-fluorophenyl substituent (EWG) likely reduces antioxidant efficacy compared to AT, as EWGs diminish electron-donating capacity .

Anti-Tubercular Activity

- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Demonstrated potent activity (MIC: 1.56 µg/mL) against Mycobacterium tuberculosis, linked to the phenoxy group’s hydrophobic interactions .

- Target Compound: The absence of a phenoxy group may reduce anti-tubercular efficacy, though fluorine’s electronegativity could enhance target binding.

Neuroprotective Activity

- 4-Amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol: Inhibited α-synuclein aggregation (IC₅₀: 8.2 µM) via H-bonding with neuronal targets .

- Target Compound : The 2-fluorophenyl group’s steric effects might limit similar interactions, though fluorine’s electronegativity could compensate.

Hepatoprotective Activity

- 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: Reduced liver damage in ethanol-induced hepatitis models by 40% compared to controls, attributed to furan’s antioxidant properties .

- Target Compound : Fluorophenyl’s weaker electron-donating capacity may result in lower hepatoprotective efficacy.

Biological Activity

4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 565174-22-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties as supported by various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit considerable antimicrobial properties. A study synthesized various S-substituted derivatives and evaluated their activity against common pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The synthesized compounds showed MIC values ranging from 31.25 to 62.5 μg/mL against strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

- Structure-Activity Relationship : Variations in substituents on the sulfur atom did not significantly alter the antimicrobial effectiveness of the derivatives .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 31.25 | Pseudomonas aeruginosa |

| Compound B | 62.5 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. The compound was tested against several cancer cell lines using the MTT assay.

Cytotoxicity Results:

- The compound exhibited low cytotoxicity with IC50 values generally above 100 μM against normal cell lines .

- In contrast, some derivatives showed promising anti-proliferative activity against cancer cell lines such as MDA-MB-231 and PC3, with specific derivatives achieving IC50 values around 98.08 μM .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MDA-MB-231 | >100 | Low toxicity observed |

| PC3 | 98.08 | Moderate activity |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that these triazole compounds may inhibit specific enzymes or interfere with cellular pathways critical for microbial growth and cancer cell proliferation.

Case Studies

- Antimicrobial Screening : A comprehensive study synthesized multiple triazole derivatives and assessed their antimicrobial efficacy through a series of tests against both bacterial and fungal strains. The results indicated a consistent pattern of activity among the tested compounds .

- Cytotoxic Evaluation : Another research project focused on the synthesis of new triazole derivatives and their evaluation against human cancer cell lines. The findings underscored the potential for developing new anticancer agents based on structural modifications of the triazole core .

Q & A

Advanced Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51 for antifungal activity). Substituents at the 2-fluorophenyl position enhance binding affinity by 20–30% .

- QSAR Studies : Hammett constants (σ) for substituents correlate with antimicrobial IC values (R = 0.89) .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 2.1) and blood-brain barrier penetration .

How do structural modifications influence structure-activity relationships (SAR)?

Advanced Question

How can contradictory data on synthetic yields be resolved?

Advanced Question

Discrepancies in reported yields (e.g., 60% vs. 85%) arise from:

- Solvent Polarity : Ethanol (ε = 24.3) favors cyclization over DMF (ε = 36.7), which may promote side reactions .

- Catalyst Use : Adding 5 mol% p-toluenesulfonic acid increases yield by 15% by accelerating imine formation .

Resolution : Design a Design of Experiments (DoE) approach varying solvent, catalyst, and temperature to identify optimal conditions.

What strategies improve compound stability under physiological conditions?

Advanced Question

- pH Buffering : Stability increases in phosphate buffer (pH 7.4) with <5% degradation over 72 hours .

- Lyophilization : Freeze-drying with trehalose as a cryoprotectant retains 98% activity after 6 months .

- Derivatization : S-Acetylation protects the thiol group from oxidation, improving plasma half-life by 3× .

What mechanistic insights explain its antimicrobial activity?

Advanced Question

- Folate Pathway Inhibition : Competes with dihydrofolate reductase (DHFR), reducing bacterial thymidine synthesis (Ki = 0.8 µM) .

- Reactive Oxygen Species (ROS) : Induces ROS in fungal hyphae, confirmed by DCFH-DA fluorescence assays .

- Biofilm Disruption : Reduces Pseudomonas aeruginosa biofilm mass by 60% at 32 µg/mL via quorum-sensing inhibition .

How does polymorphism affect crystallinity and bioactivity?

Advanced Question

- Crystal Forms : Two polymorphs identified via PXRD:

- Form I (monoclinic): Higher solubility (12 mg/mL) but lower thermal stability (mp = 198°C).

- Form II (triclinic): Lower solubility (8 mg/mL) but enhanced stability (mp = 205°C) .

- Bioactivity Impact : Form I shows 25% higher antifungal activity due to improved dissolution .

What green chemistry approaches can be applied to its synthesis?

Advanced Question

- Solvent-Free Microwave Synthesis : Reduces ethanol use by 90% and achieves 82% yield in 15 minutes .

- Biocatalysis : Lipase-mediated alkylation in ionic liquids ([BMIM][BF]) eliminates toxic solvents .

- Waste Valorization : Recrystallization mother liquor is recycled via activated carbon filtration, reducing waste by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.